molecular formula C6H8F3N B3041202 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine CAS No. 262852-08-4

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B3041202
CAS No.: 262852-08-4
M. Wt: 151.13 g/mol
InChI Key: XQLPDYULYMGLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)bicyclo[111]pentan-1-amine is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by acting on transcription factors, thereby affecting cellular metabolism and function. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, affecting its long-term efficacy. Studies have shown that the compound remains stable under refrigerated conditions but may degrade at higher temperatures. Long-term exposure to the compound can lead to sustained changes in cellular function, such as alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and reduced toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it can increase the production of reactive oxygen species (ROS), leading to oxidative stress and changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, the compound may accumulate in the mitochondria, affecting mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine and trifluoromethyl groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine is unique due to the combination of the bicyclic structure, trifluoromethyl group, and amine functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N/c7-6(8,9)4-1-5(10,2-4)3-4/h1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLPDYULYMGLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
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3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
Reactant of Route 3
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
Reactant of Route 4
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
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3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
Reactant of Route 6
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine

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